![molecular formula C14H29NO4 B12552341 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide CAS No. 143266-94-8](/img/structure/B12552341.png)
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide is a chemical compound with the molecular formula C14H29NO4 It is characterized by the presence of an octanamide group linked to a triethylene glycol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide typically involves the reaction of octanoyl chloride with triethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Pyridine or triethylamine
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:
Continuous Mixing: Reactants are continuously mixed in a flow reactor.
Temperature Control: Precise temperature control to optimize reaction rates.
Purification: The product is purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The triethylene glycol chain provides flexibility and enhances solubility, while the octanamide group interacts with hydrophobic regions of target molecules. This dual functionality makes it effective in various applications, including drug delivery and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}decanamide
- N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}dodecanamide
- N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}hexanamide
Uniqueness
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide is unique due to its specific chain length and the presence of three ethylene glycol units. This structure provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Compared to its analogs with shorter or longer alkyl chains, it offers optimal solubility and interaction with target molecules.
Eigenschaften
CAS-Nummer |
143266-94-8 |
|---|---|
Molekularformel |
C14H29NO4 |
Molekulargewicht |
275.38 g/mol |
IUPAC-Name |
N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octanamide |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-14(17)15-8-10-18-12-13-19-11-9-16/h16H,2-13H2,1H3,(H,15,17) |
InChI-Schlüssel |
NFDQPOFXEFEHMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
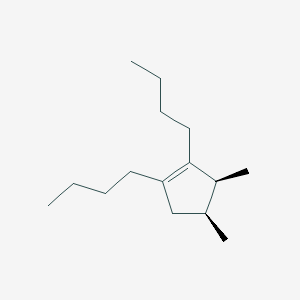
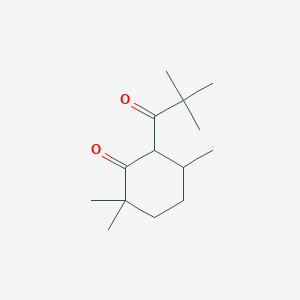
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)

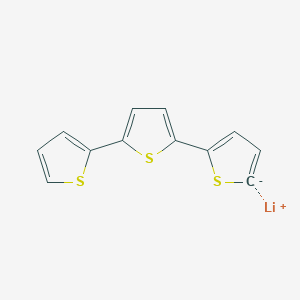
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
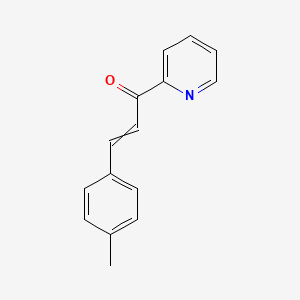
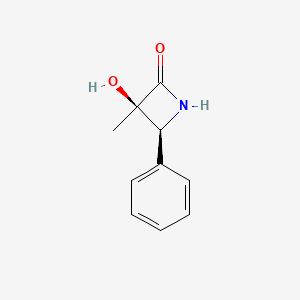
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)

